molecular formula C23H16Cl2FN5OS B12153520 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-fluorophenyl)methylidene]acetohydrazide

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B12153520
M. Wt: 500.4 g/mol
InChI Key: VHDFFPKPKPNMOR-WKIKZPBSSA-N
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Description

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, chlorophenyl groups, and a fluorophenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps. The process begins with the formation of the triazole ring, followed by the introduction of the chlorophenyl groups. The final step involves the addition of the fluorophenyl group and the acetohydrazide moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different substituents .

Scientific Research Applications

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and the chlorophenyl groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its potential activity and stability compared to similar compounds .

Properties

Molecular Formula

C23H16Cl2FN5OS

Molecular Weight

500.4 g/mol

IUPAC Name

2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(2-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H16Cl2FN5OS/c24-17-7-5-15(6-8-17)22-29-30-23(31(22)19-11-9-18(25)10-12-19)33-14-21(32)28-27-13-16-3-1-2-4-20(16)26/h1-13H,14H2,(H,28,32)/b27-13-

InChI Key

VHDFFPKPKPNMOR-WKIKZPBSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)F

Origin of Product

United States

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